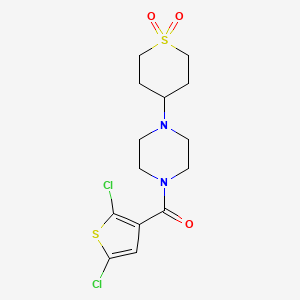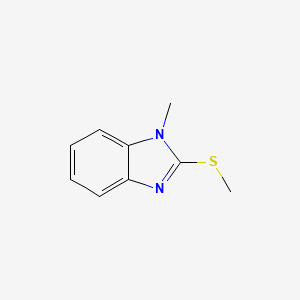![molecular formula C13H17N B2633121 (1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane CAS No. 1262410-12-7](/img/structure/B2633121.png)
(1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane, also known as (−)-trans-Carveol-N-oxide, is a bicyclic compound that has been the subject of extensive research due to its potential therapeutic applications. This compound is a chiral molecule, which means that it has a non-superimposable mirror image. This property makes it an interesting molecule for studying the mechanism of action of drugs and for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of (1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). It has been shown to bind to the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane have been studied extensively. It has been shown to have analgesic effects by reducing pain sensitivity in animal models. Additionally, it has been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models. It has also been shown to have anticonvulsant effects by reducing the frequency and severity of seizures in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using (1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane in lab experiments include its high enantioselectivity and its potential therapeutic applications. However, its limitations include its relatively low water solubility and its potential toxicity at high doses.
Future Directions
There are several future directions for research on (1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane. One direction is to investigate its potential use in the treatment of addiction, depression, and Parkinson's disease. Another direction is to develop new synthetic methods for the preparation of this compound. Additionally, studies on its pharmacokinetics and pharmacodynamics are needed to better understand its therapeutic potential. Finally, more research is needed to elucidate the mechanism of action of (1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane and to identify potential drug targets for the development of new therapeutic agents.
Synthesis Methods
The synthesis of (1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane can be achieved through several methods. One of the most common methods is the reductive amination of (1S,6S)-3-benzylbicyclo[4.1.0]heptan-6-one with sodium triacetoxyborohydride and hydroxylamine hydrochloride. This method yields the desired compound with high enantioselectivity.
Scientific Research Applications
The (1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane molecule has been studied extensively for its potential therapeutic applications. It has been shown to have activity as an analgesic, anxiolytic, and anticonvulsant agent. Additionally, it has been investigated for its potential use in the treatment of addiction, depression, and Parkinson's disease.
properties
IUPAC Name |
(1S,6S)-3-benzyl-3-azabicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-11(5-3-1)9-14-7-6-12-8-13(12)10-14/h1-5,12-13H,6-10H2/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRVRPHELFNBNU-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]2[C@H]1C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2633038.png)

![N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2633040.png)
![1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole](/img/structure/B2633042.png)
![4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2633045.png)
![(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide](/img/structure/B2633046.png)
![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2633048.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2633052.png)

![5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2633054.png)

![8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid](/img/structure/B2633057.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether](/img/structure/B2633060.png)